2-Bromo-4-chloro-7-fluoro-1H-benzimidazole
Description
Properties
IUPAC Name |
2-bromo-7-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKAGKIKSLRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Benzimidazole Derivatives
One of the most straightforward approaches involves halogenating pre-formed benzimidazole derivatives. This method typically employs electrophilic halogenating agents such as bromine, chlorine, or fluorinating reagents under controlled conditions to introduce the respective halogens at specific positions.
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- Starting from a benzimidazole scaffold, halogenation is performed using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, or Selectfluor for fluorination.
- The reaction conditions often involve solvents such as acetic acid, dichloromethane, or acetonitrile, with temperature control to achieve regioselectivity.
- Sequential halogenation can be performed to introduce multiple halogens at desired positions, with the order of addition influencing regioselectivity.
Synthesis via Condensation of o-Phenylenediamine with Halogenated Carboxylic Acids or Derivatives
Another prominent method involves constructing the benzimidazole ring through condensation reactions, followed by halogenation at specific stages.
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- Condensation of o-phenylenediamine with halogenated carboxylic acids, aldehydes, or their derivatives under acidic or basic conditions.
- For example, the reaction of o-phenylenediamine with halogenated formyl compounds (such as 2-chloro-6-fluorobenzaldehyde) under oxidative conditions yields halogenated benzimidazoles.
- The halogenation step can be integrated into the synthesis or performed post-cyclization.
Multi-step Synthesis Involving Halogenated Intermediates
This approach involves synthesizing halogenated intermediates, such as halogenated o-phenylenediamines or halogenated benzimidazole precursors, then cyclizing to form the core structure.
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- Synthesis of halogenated o-phenylenediamines via halogenation of aniline derivatives.
- Cyclization with formic acid or ortho-esters to form the benzimidazole core.
- Subsequent halogenation at specific positions using electrophilic halogenating agents.
One-Pot Synthesis Strategies
Recent advances include one-pot synthesis methods that combine ring formation and halogenation steps, reducing reaction times and improving yields.
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- Condensation of o-phenylenediamine with halogenated aldehydes or carboxylic acids in the presence of catalysts like sodium carbonate or potassium tert-butoxide.
- Halogenation can be achieved in situ using reagents such as NBS or NCS, under mild or solvent-free conditions.
Key Reaction Conditions and Reagents
| Method | Halogenating Agent | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Direct halogenation | NBS, NCS, Selectfluor | Acetic acid, DCM | Room temperature to reflux | 50-90% | Regioselectivity critical |
| Condensation + halogenation | Halogenated aldehyde + o-phenylenediamine | Various | Mild to moderate | 55-82% | Sequential or one-pot |
| Multi-step cyclization | Halogenated diamines | Acetic acid | 100°C | 50-80% | Often requires purification |
Summary of Synthesis Yields and Conditions
Notes on Purification and Characterization
- Purification typically involves column chromatography, recrystallization, or extraction with organic solvents.
- Characterization confirms regioselectivity and purity via NMR, IR, HRMS, and melting point analysis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole derivatives have shown potential as anticancer agents. Research indicates that halogenated benzimidazoles can act as integrin α4β1 antagonists, which are relevant in the treatment of T and B cell lymphomas. A study demonstrated that these compounds could be labeled with isotopes for imaging and therapeutic purposes, highlighting their utility in targeted cancer therapies . The structure-activity relationship (SAR) studies revealed that specific halogen substitutions enhance binding affinity and selectivity towards cancer cells.
Radiodiagnostic Applications
The incorporation of halogens such as bromine and fluorine into the benzimidazole structure allows for the development of radiodiagnostic agents. These agents can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, facilitating the visualization of tumors in vivo . The ability to modify these compounds for radiotherapeutic applications further underscores their versatility.
Biological Research
Targeting Integrins
Integrins are critical for cell adhesion and signaling, making them attractive targets for drug development. The benzimidazole derivatives have been studied for their ability to selectively bind to integrin α4β1, which is overexpressed in certain cancers. The binding interactions were characterized using molecular modeling, providing insights into how structural modifications can influence efficacy .
Photoaffinity Labeling
The use of this compound in photoaffinity labeling experiments allows researchers to study protein interactions at a molecular level. This technique utilizes the reactive halogen atoms to covalently bond to target proteins upon exposure to light, enabling the identification of binding sites and interaction partners .
Materials Science
Synthesis of Functional Materials
The unique properties of this compound make it a suitable building block for synthesizing functional materials. Recent advances in synthetic methodologies have allowed for the development of novel polymers and nanomaterials incorporating this compound, which exhibit enhanced thermal stability and electrical conductivity . These materials have potential applications in electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to biological targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Bromo-4-chloro-1H-benzimidazole (CAS 1360932-45-1) Substituents: Bromo (position 6), chloro (position 4). Molecular Formula: C₇H₄BrClN₂; Molecular Weight: 231.48 g/mol.
- 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole Substituents: Bromo (position 6), chloro (position 4), phenyl (position 2). Molecular Formula: C₁₃H₈BrClN₂; Molecular Weight: 307.57 g/mol. Key Difference: The bulky phenyl group at position 2 enhances π-π stacking interactions, making it suitable for catalytic or sensor applications. However, this substitution reduces solubility in polar solvents compared to non-phenylated analogs .
Functional Group Variations
- 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-94-8) Substituents: Chloro (position 5), fluoro (position 4), trifluoromethyl (position 2). Molecular Formula: C₈H₃ClF₄N₂; Molecular Weight: 238.57 g/mol.
4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 2149602-58-2)
- Substituents: Bromo (position 4), trifluoromethoxy (position 7), trifluoromethyl (position 2).
- Molecular Formula: C₉H₃BrF₆N₂O; Molecular Weight: 349.03 g/mol.
- Key Difference: The trifluoromethoxy group at position 7 increases metabolic stability and lipophilicity (LogP ~4.6), making it a candidate for drug development targeting hydrophobic binding pockets .
Physical and Chemical Properties
*Estimated values based on structural analogs.
Biological Activity
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : CHBrClFN
- Molecular Weight : 232.46 g/mol
- Structure : The compound features a benzimidazole core with bromine, chlorine, and fluorine substituents, which influence its biological activity.
Antiviral Activity
Research indicates that benzimidazole derivatives can possess significant antiviral properties. For instance, compounds like 2-Bromo-5,6-dichloro-1H-benzimidazole have demonstrated efficacy against human cytomegalovirus (HCMV) by inhibiting DNA synthesis and viral maturation . Although direct studies on this compound are sparse, its structural similarities suggest potential antiviral applications.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent antibacterial activity against various pathogens. For example:
- Compounds derived from benzimidazole have demonstrated significant growth inhibition against Mycobacterium abscessus, a notable pathogen in clinical settings .
| Compound | Target Pathogen | MIC (μg/ml) | Activity Type |
|---|---|---|---|
| 2-Bromo-5,6-dichloro... | HCMV | Not specified | Antiviral |
| 2-Bromo-4-chloro... | Mycobacterium abscessus | 25 | Antimicrobial |
Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. They may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data for this compound is limited, the broader category shows promise in cancer therapeutics .
Case Studies and Research Findings
Several studies highlight the biological relevance of benzimidazole derivatives:
- Antiviral Mechanisms : A study on GW275175X, a derivative of BDCRB (related to benzimidazoles), demonstrated its ability to inhibit HCMV effectively while overcoming stability issues associated with earlier compounds .
- Antimicrobial Efficacy : Research has shown that specific benzimidazole derivatives can inhibit the growth of resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
- Structure-Activity Relationship (SAR) : A comprehensive review indicated that modifications in the benzimidazole structure significantly affect biological activity, emphasizing the need for further exploration of this compound in this context .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-4-chloro-7-fluoro-1H-benzimidazole, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a benzimidazole precursor (e.g., 1H-benzimidazole derivatives with halogen substituents) and perform sequential halogenation. Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled conditions. Fluorination typically employs agents like Selectfluor or DAST .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC or TLC (Rf ~0.6–0.7 in ethyl acetate/hexane 1:1) .
- Critical Note : Optimize reaction temperatures (e.g., 60–80°C for bromination) and stoichiometry to minimize byproducts like dihalogenated impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- FTIR : Identify key functional groups: C-Br (590 cm⁻¹), C-Cl (745 cm⁻¹), and C=N (1611 cm⁻¹) in the imidazole ring .
- NMR :
- ¹H NMR : Expect aromatic protons in δ 7.3–8.3 ppm (split due to substituent effects).
- ¹³C NMR : Halogenated carbons appear at δ 110–130 ppm .
- Mass Spectrometry : Molecular ion peak at m/z ~231.48 (M⁺) with isotopic patterns confirming Br/Cl .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of multi-halogenated benzimidazoles?
- Methodology :
- Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide halogenation to specific positions. Remove directing groups post-synthesis via reduction .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyl groups) to prevent undesired halogenation .
- Validation : Confirm regiochemistry via X-ray crystallography (e.g., as in for analogous structures) or NOESY NMR .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzimidazoles?
- Methodology :
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines). For example, used MTT assays on HeLa cells for cytotoxicity .
- Structural Comparisons : Cross-reference with crystallographic data (e.g., ) to confirm substituent positions, which may alter binding affinity .
- Meta-Analysis : Compare logP, polar surface area, and steric effects across studies to identify outliers .
Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic/alkaline media)?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–50°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Halogenated benzimidazoles typically degrade faster in alkaline conditions due to imidazole ring hydrolysis .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
